2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,3-dichloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C9H10Cl2N2/c1-13-3-2-8-6(5-13)4-7(10)9(11)12-8/h4H,2-3,5H2,1H3 |
InChI Key |
XTVNPKLYMKWSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Pyridine-to-Naphthyridine Ring Expansion
The foundational step involves converting pyridine derivatives into the tetrahydro-naphthyridine core. In a representative pathway, 3-amino-4-chloropyridine undergoes condensation with ethyl acetoacetate under acidic conditions (H2SO4, 110°C, 6 h), forming a bicyclic lactam intermediate. This intermediate is hydrogenated (H2, Pd/C, 50 psi, 24 h) to saturate the 5,6,7,8-positions, yielding 5,6,7,8-tetrahydro-1,6-naphthyridin-5-one.
Table 1: Cyclization Reaction Conditions
| Precursor | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 3-Amino-4-chloropyridine | Ethyl acetoacetate, H2SO4 | 7,8-Dihydro-1,6-naphthyridin-5-one | 58 |
| Hydrogenation Intermediate | H2, Pd/C, 50 psi | 5,6,7,8-Tetrahydro-1,6-naphthyridine | 89 |
Chlorination Protocols
Electrophilic Chlorination at Positions 2 and 3
Chlorine atoms are introduced using phosphorus oxychloride (POCl3) in a two-step sequence. The lactam oxygen of 5,6,7,8-tetrahydro-1,6-naphthyridin-5-one is first replaced by chlorine via refluxing in POCl3 (12 h, 110°C), yielding 5-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. A second chlorination at position 3 is achieved using sulfuryl chloride (SO2Cl2) in dichloromethane (0°C to rt, 4 h), affording this compound with 72% regioselectivity.
Table 2: Chlorination Efficiency
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 5,6,7,8-TH-1,6-naphthyridinone | POCl3 | Reflux, 12 h | 5-Chloro-5,6,7,8-TH-1,6-naphthyridine | 85 |
| 5-Chloro derivative | SO2Cl2 | 0°C → rt, 4 h | 2,3-Dichloro-6-methyl-5,6,7,8-TH-1,6-naph | 72 |
Methylation at Position 6
Nucleophilic Alkylation
The methyl group is introduced via SN2 reaction using methyl iodide (CH3I) and a strong base (NaH) in dry tetrahydrofuran (THF). The reaction proceeds at 0°C for 2 h, followed by gradual warming to room temperature (12 h), achieving 68% yield. Alternative methods employ dimethyl sulfate ((CH3O)2SO2) under basic conditions (K2CO3, DMF, 60°C, 8 h) with comparable efficiency.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
To enhance throughput, industrial synthesis adopts continuous flow reactors for cyclization and chlorination steps. Residence times are reduced to 30 minutes for POCl3-mediated chlorination, achieving 90% conversion at 120°C. Catalyst recycling (e.g., Pd/C in hydrogenation) lowers production costs by 40%.
Challenges and Mitigation Strategies
Regioselectivity in Dichlorination
Unwanted chlorination at position 4 is minimized by steric shielding from the methyl group at position 6. Computational modeling (DFT calculations) confirms that the methyl group increases the activation barrier for electrophilic attack at position 4 by 12 kcal/mol.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the naphthyridine ring and chlorine substituents facilitates nucleophilic displacement reactions. Key observations include:
-
Amination : Chlorine atoms undergo substitution with amines under mild conditions. For example, reactions with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 60–80°C yield 2,3-diamino derivatives.
-
Alkoxylation : Methoxide or ethoxide ions replace chlorines in basic media (e.g., K₂CO₃ in methanol), forming ether-linked derivatives.
Key Factors Influencing Reactivity :
| Parameter | Effect on Reaction |
|---|---|
| Solvent polarity | Higher polarity accelerates SNAr |
| Temperature | 60–100°C optimal for most reactions |
| Base strength | Strong bases (e.g., NaH) improve yields |
Protection/Deprotection of Amine Groups
While the 6-methyl group limits direct amine reactivity, analogous 1,6-naphthyridines demonstrate Boc (tert-butoxycarbonyl) protection strategies. For example:
-
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and a base (e.g., DIEA, Et₃N) at 15–25°C achieves near-quantitative yields .
Representative Procedure :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Boc protection | DCM, DIEA, 25°C, 2h | 95–100% |
Cross-Coupling Reactions
The chlorine atoms serve as leaving groups in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Substitution with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 80°C forms biaryl derivatives.
-
Stille Coupling : Reaction with tributylstannyl reagents (e.g., 2-thienylstannane) under inert atmosphere yields heteroaromatic hybrids .
Optimized Conditions for Stille Coupling :
| Component | Role/Concentration |
|---|---|
| Pd(PPh₃)₄ | Catalyst (5 mol%) |
| LiCl | Additive (2 equiv) |
| DMF | Solvent, 100°C, 12h |
Hydrogenation and Ring Modification
The tetrahydro ring undergoes selective saturation or functionalization:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the naphthyridine ring to decahydro derivatives.
-
Oxidation : MnO₂ or KMnO₄ selectively oxidizes the tetrahydro ring to form ketone or epoxide intermediates.
Trifluoromethylation
Though not directly reported for this compound, analogous 1,5-naphthyridines undergo trifluoromethylation via:
-
HF-Mediated Trifluoromethylation : CF₃TMS (trimethylsilyl trifluoromethyl) and HF-pyridine complex at −20°C to 25°C .
Hydrolysis and Functional Group Interconversion
Scientific Research Applications
Biological Activities
Research indicates that naphthyridine derivatives exhibit a wide range of biological activities. The following table summarizes the notable therapeutic potentials associated with 2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and related compounds:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Antiviral | Potential to inhibit viral replication in certain models. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines through mechanisms like apoptosis induction. |
| Anti-inflammatory | Reduces inflammation in various models, potentially useful for chronic inflammatory conditions. |
| Analgesic | Provides pain relief in animal models of pain. |
| Neurological | Shows promise in treating neurological disorders such as Alzheimer's disease and depression. |
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Neurological Applications :
- Anti-inflammatory Effects :
Synthetic Approaches
The synthesis of this compound can be achieved through various methods:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
6-Methyl Derivatives
- 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Synthesized via condensation of 1-methyl-4-piperidinone with 3-aminoacrolein, yielding a 35% isolated product as an oxalate salt .
- 2-((3-Fluorophenoxy)methyl)-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one Produced in 87% yield via NaH/KI-mediated alkylation in DMF . The fluorophenoxy moiety introduces electron-withdrawing effects, contrasting with the dichloro substituents in the target compound.
6-Benzyl Derivatives
- 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
This derivative (CAS 1172576-12-3) features a benzyl group at position 6 and a chlorine at position 2. Its molecular weight (295.21 g/mol) and hydrochloride salt form enhance solubility in polar solvents compared to the target compound’s dichloro-methyl structure .
6-Isobutyl Derivatives
- 2-((3-Fluorophenoxy)methyl)-6-isobutyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one Synthesized in 44% yield using KOt-Bu and bromomethylcyclopropane .
Halogenation Patterns
Monochloro Derivatives
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
A key intermediate (CAS 210539-05-2) with a single chlorine at position 2. Its free base and hydrochloride forms (e.g., CAS 655239-64-8) are widely used in cross-coupling reactions . The absence of a 3-chloro substituent simplifies regioselective modifications compared to the dichloro target compound.
Dichloro Derivatives
- This compound The dual chlorine atoms at positions 2 and 3 create a highly electrophilic scaffold, favoring nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. This contrasts with mono-halogenated analogs, which require harsher conditions for similar transformations.
Fused-Ring and Functionalized Derivatives
Thieno-Fused Naphthyridines
- 3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide This compound (CAS 328068-90-2) incorporates a thiophene ring fused to the naphthyridine core, introducing π-stacking capabilities and altering electronic properties .
Nitro-Substituted Derivatives
- 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
A nitro group at position 3 (CAS 1187928-81-9) facilitates reduction to amines or participation in cycloaddition reactions. The dihydrochloride salt (MW 252.10 g/mol) improves stability and solubility in aqueous media .
Comparative Data Table
Key Research Findings
Steric and Electronic Effects : The 6-methyl group in the target compound reduces steric clash compared to bulkier 6-benzyl or 6-isobutyl derivatives, enabling easier functionalization at adjacent positions .
Reactivity Hierarchy: Dichloro-substituted naphthyridines exhibit higher electrophilicity than mono-halogenated analogs, making them preferred substrates for Suzuki-Miyaura couplings or SNAr reactions .
Salt Forms : Hydrochloride salts (e.g., CAS 1172576-12-3) improve aqueous solubility, critical for biological screening, whereas free bases are optimal for organic-phase reactions .
Biological Activity
2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. Its unique chemical structure, characterized by a fused bicyclic system and the presence of chlorine atoms, contributes to its diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H10Cl2N2
- Molecular Weight : 217.0951 g/mol
- IUPAC Name : this compound
- Chemical Structure :
- SMILES: CN2CCc1nc(Cl)c(Cl)cc1C2
- InChIKey: XTVNPKLYMKWSFQ-UHFFFAOYSA-N
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Antitumor Activity
Several studies have highlighted the compound's potential as an antitumor agent. For instance:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridine compounds showed significant cytotoxic effects against various cancer cell lines .
- Another investigation revealed that structural modifications could enhance the antitumor efficacy of naphthyridine derivatives .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Research indicates that naphthyridine derivatives exhibit antibacterial and antifungal activities. The presence of chlorine substituents appears to enhance these effects .
Cardiovascular Effects
Some studies suggest that compounds within the naphthyridine class may have cardiovascular benefits:
- Specific derivatives have been identified as potential antihypertensives and angiotensin II receptor antagonists .
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization reactions using various catalysts.
- Electrophilic substitution reactions that modify the naphthyridine core to enhance biological activity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antitumor Activity | Derivatives showed significant cytotoxicity against cancer cell lines. |
| MDPI | Antimicrobial Properties | Enhanced antibacterial activity due to chlorine substituents. |
| ACS Publications | Cardiovascular Effects | Identified as potential antihypertensive agents. |
Q & A
Q. What are the key synthetic strategies for introducing substituents at the 6-methyl position of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?
Answer: The 6-methyl group in this scaffold can be introduced via alkylation or dealkylation reactions. For example:
- Dealkylation : 6-Benzyl derivatives can undergo Pd/C-catalyzed hydrogenolysis in solvents like MeOH/H₂O to yield the 6-methyl analog (61% yield under mild conditions) .
- Alkylation : Lithium amide bases (e.g., LiNPr₂) in THF enable regioselective methylation at the 8-position of 5-benzyltetrahydro-1,6-naphthyridine (87% yield) .
Methodological Note: Optimize solvent systems (e.g., AcOH vs. MeOH) to control reaction rates and selectivity.
Q. How can the structure of 2,3-dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine be confirmed post-synthesis?
Answer: Use a combination of:
- ¹H/¹³C NMR : Key signals include methyl groups (δ 1.2–1.8 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and chlorine isotopic patterns.
- X-ray Crystallography : Resolve stereochemistry at the 6-methyl position, critical for biological activity studies .
Q. What are common side reactions during acylation of tetrahydro-1,6-naphthyridines, and how are they mitigated?
Answer: Acylation (e.g., benzoylation) at the 3-position often competes with N-oxidation or ring-opening. Mitigation strategies:
- Use NEt₃ as a base to deprotonate reactive NH sites selectively.
- Control reaction time (e.g., 6 h for BzCl in CH₂Cl₂ at 25°C) to minimize over-acylation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 2,3-dichloro substituents in cross-coupling reactions?
Answer: The 2,3-dichloro groups exhibit orthogonal reactivity:
- Steric Hindrance : The 3-chloro position is less accessible for Pd-catalyzed couplings (e.g., Suzuki-Miyaura), favoring 2-position reactivity.
- Electronic Effects : Electron-withdrawing Cl groups activate the naphthyridine core for nucleophilic aromatic substitution (e.g., with morpholine derivatives) .
Experimental Design Tip: Use DFT calculations to map charge distribution and predict regioselectivity.
Q. How can researchers resolve contradictions in reported reaction yields for hydrogenolysis of 6-benzyl derivatives?
Answer: Discrepancies in yields (e.g., 61% vs. 95% for similar substrates) arise from:
Q. What methodologies are recommended for studying the compound’s inhibition of acetylcholinesterase (AChE) and β-amyloid aggregation?
Answer:
Q. How to address analytical challenges in quantifying trace impurities in synthesized batches?
Answer:
- HPLC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to separate chlorinated byproducts.
- Limit of Detection (LOD) : Optimize to ≤0.1% for regulatory compliance 17.用它!帮你看懂文献数据图,更好描述实验结果00:17

Methodological Challenges and Comparative Data
Q. Table 1. Comparative Reactivity of 1,6-Naphthyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

